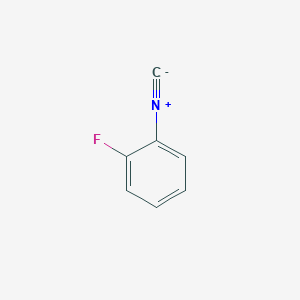

2-Fluorophenylisocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJIWJRUXUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374645 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-04-2 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Fluorophenylisocyanide from 2-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 2-Fluorophenylisocyanide from 2-Fluoroaniline

Introduction

This compound stands as a valuable and highly reactive intermediate in the field of organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom on the phenyl ring, make it a sought-after building block in the development of novel pharmaceuticals and advanced materials. Isocyanides, or isonitriles, are characterized by the functional group -N⁺≡C⁻, an isomer of the more common nitrile.[1] This functional group's reactivity makes it particularly useful in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[2][3][4]

This guide provides a detailed exploration of the synthesis of this compound from its primary amine precursor, 2-fluoroaniline. The core of this guide focuses on the Hofmann carbylamine reaction, a classic and reliable method for the preparation of isocyanides.[2][5] We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and touch upon the applications of the resulting isocyanide. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Primary Synthetic Route: The Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is the principal method for converting primary amines into isocyanides.[2][6] The reaction is highly specific to primary amines, making it a useful diagnostic test for this functional group.[2][7] The overall transformation involves the reaction of 2-fluoroaniline with chloroform (CHCl₃) in the presence of a strong base, typically potassium hydroxide (KOH) in an alcoholic solvent.[7]

Overall Reaction: R-NH₂ + CHCl₃ + 3KOH → R-NC + 3KCl + 3H₂O[2]

For the synthesis of this compound, the specific reaction is:

F-C₆H₄-NH₂ (2-fluoroaniline) + CHCl₃ + 3KOH → F-C₆H₄-NC (this compound) + 3KCl + 3H₂O

Reaction Mechanism

The mechanism of the Hofmann carbylamine reaction proceeds through the in-situ generation of a highly reactive intermediate, dichlorocarbene (:CCl₂).[2][7]

Step 1: Generation of Dichlorocarbene The strong base, potassium hydroxide, dehydrohalogenates chloroform to form the electrophilic dichlorocarbene.[7] This is a critical initiation step.

Step 2: Nucleophilic Attack and Formation of the Isocyanide The nucleophilic nitrogen atom of the primary amine (2-fluoroaniline) attacks the electrophilic dichlorocarbene.[5][7] A series of subsequent base-assisted elimination steps (dehydrochlorination) then leads to the final isocyanide product.[7]

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Routes

While the Hofmann carbylamine reaction is a staple, other methods for isocyanide synthesis exist:

-

Dehydration of Formamides: This common method involves the dehydration of N-substituted formamides using reagents like phosphorus oxychloride, phosgene, or toluenesulfonyl chloride in the presence of a base. [1]The formamide precursors are readily prepared from the corresponding primary amine.

-

Reaction with Difluorocarbene: A more modern approach involves reacting primary amines with difluorocarbene, which can be generated in situ from reagents like sodium chlorodifluoroacetate. [8][9][10]This method avoids the use of the highly toxic chloroform. [8]

Safety and Handling

This synthesis involves multiple significant hazards and must not be attempted without a thorough risk assessment and appropriate safety measures.

-

Chemical Hazards:

-

2-Fluoroaniline: Toxic and an irritant. Handle with care.

-

Chloroform: A suspected carcinogen and toxic upon inhalation and ingestion.

-

Potassium Hydroxide: Highly corrosive and can cause severe burns.

-

Isocyanides: Notoriously malodorous, with a powerful and deeply unpleasant smell. [2][7]They are also toxic and should be handled with extreme caution.

-

-

Engineering Controls: All operations, including reagent handling, reaction, work-up, and purification, must be performed in a well-ventilated and certified chemical fume hood. [11]* Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory. [12] * Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). [12]Latex gloves are not suitable. [12] * Lab Coat: A flame-resistant lab coat must be worn.

-

Respiratory Protection: For certain operations, an air-purifying respirator with an appropriate organic vapor cartridge may be necessary. * Waste Disposal: All chemical waste, especially chlorinated solvents and the isocyanide product residues, must be disposed of according to institutional hazardous waste protocols. [11]Isocyanide-containing solutions can be quenched by careful addition to aqueous acid to hydrolyze them to the corresponding, less odorous formamides. [1]

-

Applications in Multicomponent Reactions

This compound is a powerful tool in combinatorial chemistry and drug discovery, primarily through its use in isocyanide-based multicomponent reactions (IMCRs). The Ugi four-component reaction (U-4CR) is a prime example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a single step to produce a complex α-acylamino carboxamide, often referred to as a peptoid. [3][4]The fluorine substituent can introduce beneficial properties such as increased metabolic stability or altered binding affinity in the final products. [13]

Caption: General Scheme of the Ugi Four-Component Reaction.

Conclusion

The synthesis of this compound via the Hofmann carbylamine reaction is a well-established though hazardous procedure that provides access to a versatile synthetic intermediate. The protocol outlined in this guide, when executed with stringent adherence to safety protocols, offers a reliable method for its preparation. The resulting isocyanide is a valuable precursor for creating diverse molecular libraries through powerful synthetic tools like the Ugi reaction, underscoring its importance in modern medicinal and materials chemistry.

References

-

sathee jee. Chemistry Carbylamine Reaction. Available from: [Link]

-

Vedantu. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Available from: [Link]

-

Grokipedia. Carbylamine reaction. Available from: [Link]

-

Unacademy. Carbylamine Reaction Mechanism. Available from: [Link]

-

Chemistry Notes. Carbylamine Reaction, Mechanism, and Its Applications. (2022-04-09). Available from: [Link]

-

CDPH. Isocyanates: Working Safely. Available from: [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. Available from: [Link]

-

Safe Use of Di-Isocyanates. Available from: [Link]

-

Si, Y. -X., Zhu, P. -F., & Zhang, S. -L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Org. Lett., 22, 9086-9090. Available from: [Link]

-

Si, Y. -X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. Available from: [Link]

-

Wikipedia. Isocyanide. Available from: [Link]

-

Xu, S., & Cui, S. (2021). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Research Square. Available from: [Link]

-

Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. Available from: [Link]

-

ResearchGate. A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. (2025-08-07). Available from: [Link]

-

da Silva, A. B. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available from: [Link]

-

MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

-

Xu, S., & Cui, S. (2021). SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. Organic Letters. Available from: [Link]

-

MDPI. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Available from: [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]

- 7. Carbylamine Reaction Mechanism [unacademy.com]

- 8. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR chemical shifts of 2-Fluorophenylisocyanide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Fluorophenylisocyanide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this molecule. We will explore the nuanced effects of the electronegative fluorine substituent and the electronically complex isocyanide group on the chemical shifts and coupling constants of the aromatic system. This guide synthesizes predictive analysis based on established NMR principles with a detailed, field-proven experimental protocol for acquiring high-fidelity spectra.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound featuring two electronically demanding substituents on a benzene ring. The structural elucidation of such molecules is paramount in fields ranging from materials science to medicinal chemistry, where precise atomic connectivity and electronic architecture dictate function. NMR spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into the molecular framework.

The ¹H and ¹³C NMR spectra of this compound are particularly informative due to the interplay of two key functional groups:

-

The Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) and a moderate mesomeric electron-donating effect (+M). Its NMR-active isotope, ¹⁹F (100% natural abundance, spin I = ½), introduces complex spin-spin couplings to nearby proton and carbon nuclei, providing a rich source of structural information.

-

The Isocyanide Group (-N≡C): This functional group possesses a unique electronic structure and exhibits significant magnetic anisotropy. It acts as an overall electron-withdrawing group, influencing the electron density distribution across the aromatic ring.[1] The isocyanide carbon itself provides a distinct signal in the ¹³C NMR spectrum, typically observed between 135-150 ppm.[2]

This guide will deconstruct the expected NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns, thereby providing a robust framework for the analysis of this compound and related fluorinated aromatic compounds.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first consider the molecule's structure and symmetry. This compound has a plane of symmetry that is perpendicular to the aromatic ring, but the ortho-substitution pattern means that all four aromatic protons and all six aromatic carbons are chemically non-equivalent. This leads to the expectation of four distinct signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum (six for the aromatic ring and one for the isocyanide carbon).

Caption: Structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 7.0–8.5 ppm) will display four complex signals corresponding to H-3, H-4, H-5, and H-6. The precise chemical shift and multiplicity of each signal are dictated by the combined electronic effects of the fluorine and isocyanide substituents and the through-bond scalar couplings.

Predicted Chemical Shifts (δ)

The chemical shifts are governed by the local electronic environment. Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).

-

H-3: This proton is ortho to the highly electronegative fluorine atom, subjecting it to a strong inductive deshielding effect (-I). It is also meta to the electron-withdrawing isocyanide group. This combination is expected to shift H-3 significantly downfield.

-

H-6: Positioned ortho to the isocyanide group, H-6 will be deshielded due to the group's inductive and anisotropic effects.[3] It is meta to the fluorine atom.

-

H-4: This proton is meta to the fluorine and para to the isocyanide group. It will be influenced by both, but to a lesser extent than the ortho protons.

-

H-5: Being para to the fluorine, H-5 will experience fluorine's electron-donating mesomeric effect (+M), which causes shielding. However, it is meta to the isocyanide group, which causes deshielding. The net effect will determine its final position.

Predicted Order of Chemical Shifts (Downfield to Upfield): H-3 > H-6 > H-4 > H-5. The exact positions can vary based on solvent and concentration.[4]

Predicted Coupling Constants (J)

The complexity of the signals arises from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

-

¹H-¹H Couplings: These follow predictable patterns in benzene rings:

-

Ortho coupling (³JHH): ~7–9 Hz (e.g., J H3-H4, J H4-H5, J H5-H6).

-

Meta coupling (⁴JHH): ~2–3 Hz (e.g., J H3-H5, J H4-H6).

-

Para coupling (⁵JHH): ~0–1 Hz (e.g., J H3-H6).

-

-

¹H-¹⁹F Couplings: Fluorine couples strongly to protons over several bonds, providing crucial structural data.[5]

-

Ortho coupling (³JHF): H-3 will show a large coupling to the fluorine atom, typically in the range of 8-10 Hz.[6][7]

-

Meta coupling (⁴JHF): H-4 will exhibit a meta coupling of approximately 5-8 Hz.[6][7]

-

Para coupling (⁵JHF): H-5 will have a smaller para coupling, usually around 0-3 Hz.[6]

-

Long-range coupling (⁴JHF): A small coupling may also be observed between F and H-6.

-

Summary of Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

| H-3 | 7.5 - 7.8 | ddd (doublet of doublets of doublets) | ³J(H3-H4) ≈ 8; ⁴J(H3-H5) ≈ 2; ³J(H3-F) ≈ 9 |

| H-4 | 7.3 - 7.6 | dddd or td (triplet of doublets) | ³J(H4-H3) ≈ 8; ³J(H4-H5) ≈ 8; ⁴J(H4-H6) ≈ 2; ⁴J(H4-F) ≈ 7 |

| H-5 | 7.1 - 7.4 | dddd or td | ³J(H5-H4) ≈ 8; ³J(H5-H6) ≈ 8; ⁴J(H5-H3) ≈ 2; ⁵J(H5-F) ≈ 2 |

| H-6 | 7.4 - 7.7 | ddd | ³J(H6-H5) ≈ 8; ⁴J(H6-H4) ≈ 2; ⁵J(H6-F) may be small |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct singlets, each split into a doublet or multiplet due to coupling with the ¹⁹F nucleus.

Predicted Chemical Shifts (δ)

-

Isocyanide Carbon (-N≡C): This carbon is expected to resonate in the characteristic range of 155-165 ppm.

-

C-2 (Carbon bonded to F): Direct attachment to fluorine causes a massive deshielding effect, placing this signal significantly downfield, typically >160 ppm. This signal is diagnostic for C-F bonds.

-

C-1 (Carbon bonded to NC): This is a quaternary carbon, and its chemical shift will be influenced by the attached isocyanide group. It will likely appear in the 120-140 ppm range but will be attenuated in intensity.

-

Other Aromatic Carbons (C-3, C-4, C-5, C-6): These will appear in the typical aromatic region (110-140 ppm). Their shifts are modulated by the combined inductive and resonance effects of both substituents. The carbon ortho to fluorine (C-3) is expected to be shielded relative to a non-fluorinated analogue due to the fluorine's gamma-gauche effect.

Predicted ¹³C-¹⁹F Coupling Constants (JCF)

The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei and is a powerful tool for assignment.[8]

-

¹JCF (C-2): A very large, one-bond coupling is expected, typically 240–260 Hz.[9]

-

²JCF (C-1 and C-3): A two-bond coupling of around 20–25 Hz is anticipated.[9]

-

³JCF (C-6 and C-4): A smaller three-bond coupling in the range of 5–10 Hz is expected.[9]

-

⁴JCF (C-5): The four-bond coupling will be the smallest, typically 1–4 Hz.[9]

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Predicted JCF (Hz) |

| -N≡C | 155 - 165 | d | ⁴JCF ≈ 2-4 |

| C-1 | 120 - 140 (weak) | d | ²JCF ≈ 20-25 |

| C-2 | 160 - 165 | d | ¹JCF ≈ 240-260 |

| C-3 | 115 - 125 | d | ²JCF ≈ 20-25 |

| C-4 | 130 - 135 | d | ³JCF ≈ 7-10 |

| C-5 | 125 - 130 | d | ⁴JCF ≈ 1-4 |

| C-6 | 128 - 133 | d | ³JCF ≈ 5-8 |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is a self-validating system designed for accuracy.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used.

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Standard: The residual solvent peak will serve as a primary reference; however, for high accuracy, 1% Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

-

Acquire the spectrum using standard parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 5-6 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Pulse Angle: 30-degree flip angle to ensure full relaxation between scans.

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Tune the carbon probe.

-

Acquire the spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 100-120 ppm).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed to observe quaternary carbons).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Decoupling: Use a standard proton broadband decoupling sequence.

-

Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough understanding of the electronic effects of the fluorine and isocyanide substituents allows for the confident prediction and assignment of the observed signals. The characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings serve as definitive markers for the positions of these substituents on the aromatic ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-fidelity spectra, enabling precise structural confirmation and facilitating further research and development efforts involving this and structurally similar molecules.

References

-

A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. Available at: [Link]

-

Chemical shifts. SlidePlayer. Available at: [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. Ingenta Connect. Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. Available at: [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

Sources

- 1. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. thieme-connect.de [thieme-connect.de]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sfu.ca [sfu.ca]

- 7. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. westmont.edu [westmont.edu]

Navigating the Analytical Maze: A Senior Scientist's Guide to the Mass Spectrometry of 2-Fluorophenylisocyanide

An in-depth technical guide on the mass spectrometry analysis of 2-Fluorophenylisocyanide.

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, a unique and reactive small molecule. We will move beyond rote protocols to dissect the fundamental principles and strategic decisions that underpin a robust analytical workflow. For researchers, scientists, and drug development professionals engaged in areas utilizing reactive intermediates or novel fluorinated scaffolds, mastering the nuances of this analysis is paramount for unambiguous compound identification, purity assessment, and reaction monitoring.

Foundational Principles: Understanding the Analyte

This compound (C₇H₄FN), also known as 1-fluoro-2-isocyanobenzene, is an aromatic isocyanide with a monoisotopic mass of 121.0328 Da. Its structure is defined by two key features that dictate its behavior within a mass spectrometer:

-

The Isocyanide Moiety (-N≡C): This functional group is highly reactive and energetically unstable compared to its isomeric cyanide. It is prone to hydrolysis, polymerization, and complex rearrangements upon ionization, presenting a significant analytical challenge.

-

The Fluorine Atom (-F): As the most electronegative element, fluorine's presence on the aromatic ring inductively withdraws electron density, influencing the molecule's ionization potential and fragmentation pathways. The 100% natural abundance of the ¹⁹F isotope simplifies the isotopic pattern of the molecular ion but also means its presence must be confirmed by accurate mass measurement.

A successful analytical strategy hinges on accommodating the reactivity of the isocyanide while leveraging the unique properties of the fluorine substituent.

Strategic Sample Preparation: The First Line of Defense

The axiom "garbage in, garbage out" is especially true for reactive analytes. The primary goal of sample preparation for this compound is to preserve its structural integrity prior to analysis.

Protocol 1: Standard Sample Preparation for Direct Infusion Analysis

-

Solvent Selection (Causality): The isocyanide group is susceptible to rapid hydrolysis to the corresponding formamide in the presence of protic solvents (e.g., water, methanol). Therefore, the use of high-purity, aprotic solvents is non-negotiable. Acetonitrile (ACN) or Dichloromethane (DCM) are excellent first choices.

-

Concentration Optimization: Prepare a 1 mg/mL stock solution in the chosen aprotic solvent. From this, create a dilution series (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) to identify the optimal concentration for your instrument's sensitivity without inducing detector saturation or ion suppression.

-

Filtration: Use a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. PTFE is chemically resistant to a wide range of organic solvents and is ideal for removing particulates that could obstruct the delicate fluidics of the mass spectrometer.

-

Temporal Integrity: Analyze the sample immediately after preparation. If short-term storage is unavoidable, seal the vial under an inert atmosphere (e.g., argon or nitrogen) and store at 2-8°C to minimize degradation.[1][2]

Ionization Methodology: The Gateway to the Mass Analyzer

The choice of ionization technique is the most critical decision in the workflow. The objective is to generate a stable molecular ion ([M]⁺˙ or [M+H]⁺) with minimal in-source fragmentation, which could otherwise be mistaken for the true fragmentation pattern.

Table 1: Comparative Analysis of Ionization Techniques

| Ionization Technique | Principle | Expected Ion | Advantages for C₇H₄FN | Disadvantages & Rationale |

| Electron Ionization (EI) | High-energy electron bombardment (70 eV).[3][4] | [M]⁺˙ (radical cation) | Provides reproducible, library-searchable fragmentation patterns. | High Risk. The high energy can cause extensive fragmentation, potentially leading to the complete absence of a detectable molecular ion peak, making molecular weight confirmation impossible.[5][6] |

| Electrospray Ionization (ESI) | High voltage applied to a liquid sample to create an aerosol of charged droplets.[3][4] | [M+H]⁺ (protonated) | Recommended. Soft ionization technique that imparts minimal internal energy, maximizing the abundance of the molecular ion for confirmation and subsequent MS/MS analysis.[7][8] | Can be sensitive to solvent conditions and matrix effects. Protonation efficiency may need optimization via solvent modifiers. |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. | [M+H]⁺ (protonated) | A strong alternative to ESI, particularly for less polar molecules or when coupled with normal-phase chromatography. | Involves a heated nebulizer, which can potentially induce thermal degradation of the labile isocyanide group before ionization. |

Expert Recommendation: Begin with Electrospray Ionization (ESI) in positive ion mode. The nitrogen atom in the isocyanide group provides a site for protonation, making the formation of the [M+H]⁺ ion at m/z 122.0406 highly favorable.

Navigating the Mass Analyzer: The Power of High Resolution

For an unknown or novel compound, high-resolution mass spectrometry (HRMS) is not a luxury but a necessity.

-

Time-of-Flight (TOF) and Orbitrap Analyzers: These instruments provide mass accuracy typically below 5 ppm. For this compound ([M+H]⁺, C₇H₅FN⁺), the theoretical exact mass is 122.0406. An HRMS instrument can measure this ion at, for example, 122.0404, an error of only 1.6 ppm. This capability provides unambiguous confirmation of the elemental formula, ruling out other isobaric possibilities and verifying the presence of the fluorine atom. This is a self-validating step crucial for structural confirmation. The use of LC-HRMS is a standard method for identifying and tracking fluorinated compounds in complex samples.[9]

Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides the "fingerprint" of the molecule. By isolating the precursor ion (m/z 122.0406) and inducing fragmentation via collision-induced dissociation (CID), we can elucidate its structure. The resulting daughter ions reveal the most labile bonds and stable substructures.[6]

Protocol 2: Tandem Mass Spectrometry (MS/MS) Workflow

-

Instrument Mode: Set the mass spectrometer to a Product Ion Scan mode.

-

Precursor Ion Selection: Define the precursor ion mass in the first mass analyzer (Q1) to be m/z 122.04. Use an isolation window of ~0.5-1.0 Da to ensure only the monoisotopic peak is selected.

-

Collision Energy Optimization: Apply a stepped collision energy profile (e.g., ramping from 10 to 40 eV). This is critical because different fragmentation pathways require different amounts of energy. A low energy might only produce one or two fragments, while a higher energy will reveal deeper structural information.

-

Fragment Ion Analysis: Acquire the full scan spectrum of the resulting fragment ions in the second mass analyzer (Q3 or TOF/Orbitrap).

Proposed Fragmentation Pathways:

The fragmentation of protonated this compound is governed by the underlying chemistry of aryl isocyanides and the influence of the fluorine substituent. Aromatic systems are generally stable, suggesting fragmentation will initiate at the weakest point—the isocyanide group.[10]

-

Pathway A: Loss of Hydrogen Cyanide (HCN): This is a classic and highly characteristic fragmentation pathway for isocyanides and related nitrogen-containing heterocycles.[11] The loss of the stable, neutral HCN molecule (27.01 Da) would result in the formation of a fluorophenyl cation.

-

Pathway B: Loss of the Fluorine Radical (F•): While C-F bonds on an aromatic ring are strong, under sufficient collision energy, the loss of a fluorine radical (19.00 Da) is possible.

-

Pathway C: Sequential Fragmentation: The initial fragment ions can themselves fragment further. For instance, the fluorophenyl cation from Pathway A could subsequently lose HF to form a benzyne radical cation.

Caption: Proposed MS/MS fragmentation workflow for this compound.

Data Interpretation and Troubleshooting: A Self-Validating System

A trustworthy analysis requires a systematic check of the evidence.

-

Confirm the Precursor: Does the high-resolution mass of the precursor ion match the theoretical mass of C₇H₅FN⁺ (122.0406) within 5 ppm?

-

Validate Fragmentation: Are the major fragment ions observed consistent with logical neutral losses?

-

A loss of 27.0109 Da strongly suggests the loss of HCN.

-

A loss of 18.9984 Da indicates the loss of a fluorine radical.

-

Confirm the elemental composition of each fragment ion using its accurate mass.

-

-

Troubleshooting Common Issues:

-

No Molecular Ion: If using EI, this is a common outcome; switch to ESI or APCI.[5] If using ESI, check for sample degradation (re-prepare the sample), incorrect solvent pH, or suboptimal source conditions.

-

Low Signal/Sensitivity: The compound may not ionize efficiently under the chosen conditions. Try altering the solvent system (e.g., adding 0.1% formic acid to enhance protonation) or switch to an alternative ionization source like APCI.

-

Unexpected Fragments: Abundant ions that do not fit the proposed fragmentation scheme may indicate the presence of impurities or degradation products (e.g., the corresponding formamide at m/z 139.04). This highlights the importance of prompt analysis after sample preparation.

-

By following this rigorous, evidence-based approach, the mass spectrometric analysis of this compound transforms from a simple measurement into a high-confidence structural elucidation.

References

-

ChemBK. (2024). 2-Fluorophenyl isocyanate - ChemBK. Retrieved from [Link]

-

Srivastava, V. (2023). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons.

-

National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. (A conceptual reference, direct URL not available from search). A tutorial on ESI-MS can be found at: [Link]

-

LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers - A Guidebook. Retrieved from [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1954). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 52(2), 91. (A conceptual reference, direct URL to PDF not available from search). A similar paper can be found at: [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 43(10), 1365-1372. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

-

ResearchGate. (2014). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

Sources

- 1. 2-FLUOROPHENYL ISOCYANATE | 16744-98-2 [chemicalbook.com]

- 2. 2-Fluorophenyl isocyanate 97 16744-98-2 [sigmaaldrich.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. acdlabs.com [acdlabs.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Introduction: The Duality of Reactivity and Instability

An In-depth Technical Guide: Stability and Storage of 2-Fluorophenylisocyanide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This compound is a valuable and highly reactive aromatic isocyanide. Its unique electronic structure, characterized by the isocyano functional group (-N⁺≡C⁻), makes it an essential building block in synthetic chemistry, particularly in multicomponent reactions such as the Ugi and Passerini reactions.[1] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to specific degradation pathways. A thorough understanding of its stability profile is not merely a matter of procedural compliance but a fundamental prerequisite for ensuring experimental reproducibility, maximizing yield, and guaranteeing the integrity of downstream applications. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage and handling.

Section 1: Core Principles of this compound Stability

The stability of any isocyanide is intrinsically linked to the unique electronic nature of the isocyano group. It is best described as a resonance hybrid, with a significant contribution from the zwitterionic form, which confers a nucleophilic character on the carbon atom.[2] This electronic arrangement is the root cause of its primary degradation pathways.

Acid-Catalyzed Hydrolysis

Isocyanides are highly sensitive to acidic conditions.[1] In the presence of even trace amounts of aqueous acid, this compound will readily hydrolyze to form 2-fluorophenylformamide. This reaction is often used deliberately to quench and destroy the potent odor of residual isocyanides.[1]

Mechanism: The reaction is initiated by the protonation of the electron-rich carbon atom, which drastically increases its electrophilicity. A subsequent nucleophilic attack by water completes the hydrolysis. Conversely, isocyanides exhibit greater stability under basic conditions, as the negatively charged carbon atom repels anionic nucleophiles like hydroxide (OH⁻).[2][3][4]

Figure 2: General pathway for the polymerization of this compound.

Thermal and Photochemical Decomposition

As with many reactive organic molecules, prolonged exposure to elevated temperatures or high-energy light (UV) can induce decomposition. While specific pathways for this compound are not extensively documented, these conditions can provide the activation energy needed to initiate polymerization or other, less defined degradation reactions.

Section 2: Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of this compound is the rigorous exclusion of atmospheric moisture and acidic contaminants. The following protocols are designed to mitigate the risks outlined in the previous section.

Optimal Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | Slows the rate of potential polymerization and other decomposition reactions. |

| Atmosphere | Under a dry, inert atmosphere (Argon or Nitrogen). | Prevents ingress of atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway. |

| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Protects from light, which can catalyze decomposition, and prevents moisture ingress. |

| Purity | Store only in a high-purity state. | Acidic impurities can act as catalysts for both hydrolysis and polymerization. |

Standard Handling Workflow

All manipulations should be performed with the assumption that the compound is highly sensitive to the ambient environment.

Figure 3: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before removing the compound from refrigerated storage, prepare a dry, inert atmosphere work area (e.g., a nitrogen-filled glovebox or a Schlenk line). Ensure all glassware, syringes, and needles are oven-dried and cooled under vacuum or in a desiccator.

-

Equilibration: Allow the sealed container to warm to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold surfaces of the container and the compound itself.

-

Transfer: Conduct all transfers under a positive pressure of an inert gas. Use a dry, gas-tight syringe or cannula to withdraw the desired volume.

-

Sealing and Storage: After dispensing, immediately and securely reseal the container. It is best practice to flush the headspace with fresh inert gas before returning it to refrigerated storage. For long-term storage of larger quantities, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material.

Section 3: Incompatible Materials and Conditions

To prevent inadvertent degradation, this compound must be isolated from the following:

| Incompatible Substance/Condition | Consequence of Contact |

| Water / Moisture | Rapid hydrolysis to 2-fluorophenylformamide. [1][5] |

| Acids (Brønsted and Lewis) | Catalyzes both hydrolysis and polymerization. [1] |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reaction. |

| Alcohols and Amines | Can participate in addition reactions; while often desired synthetically, unintended contact during storage is a liability. [5] |

| Acidic Surfaces (e.g., Silica) | Prolonged contact during purification (chromatography) can lead to degradation and reduced yields. [6] |

Section 4: Protocol for Purity Assessment and Stability Monitoring

Regularly assessing the purity of this compound is essential, especially for material that has been stored for an extended period.

Recommended Analytical Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for identifying the isocyanide functional group.

-

Signature of Pure Compound: A very strong, sharp absorbance peak between 2100-2150 cm⁻¹ is characteristic of the -N≡C stretch.

-

Signature of Degradation: The appearance of a broad peak around 3300 cm⁻¹ (N-H stretch) and a strong peak near 1670 cm⁻¹ (amide C=O stretch) indicates hydrolysis to the formamide.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides quantitative information on the purity and the identity of degradation products. The disappearance of characteristic aromatic signals for the isocyanide and the emergence of new signal sets corresponding to the formamide or polymer can be used to track degradation over time.

Experimental Protocol: Stability Assessment via FT-IR

-

Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (1-2 µL) of this compound.

-

Measurement: Place the aliquot between two salt plates (e.g., NaCl or KBr) and acquire the IR spectrum immediately.

-

Data Analysis:

-

Integrate the area of the isocyanide peak (~2130 cm⁻¹).

-

Check for the presence and integrate the area of the amide C=O peak (~1670 cm⁻¹).

-

A ratio of these peak areas can provide a semi-quantitative measure of hydrolysis.

-

-

Time Points: For a formal stability study, repeat this analysis at defined time points (e.g., T=0, 1 month, 3 months, 6 months) on a sample stored under the recommended conditions.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal threats to its stability—hydrolysis and polymerization—are effectively neutralized by the strict exclusion of moisture and acidic contaminants. By implementing the protocols detailed in this guide, researchers can ensure the quality and reactivity of this potent synthetic reagent, leading to more reliable and reproducible scientific outcomes.

References

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 5. fishersci.com [fishersci.com]

- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-Fluorophenylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Elusive Genesis and Practical Synthesis of a Versatile Reagent

The precise historical account of the first discovery and synthesis of 2-Fluorophenylisocyanide is not prominently documented in readily accessible chemical literature. Its emergence is likely intertwined with the broader development of synthetic methodologies for aryl isocyanides. Rather than a singular, celebrated discovery, its existence is a testament to the robust and versatile nature of isonitrile synthesis protocols developed over decades. This guide, therefore, focuses on the most reliable and widely adopted synthetic routes that a practicing chemist would employ for its preparation. We will delve into the mechanistic underpinnings and provide a field-proven, step-by-step protocol for the synthesis of this compound, a valuable reagent in multicomponent reactions and a building block in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly modulate the electronic properties, reactivity, and biological activity of molecules derived from it, making this isocyanide a compound of considerable interest.[1][2][3]

The Synthetic Blueprint: Dehydration of N-(2-Fluorophenyl)formamide

The most prevalent and practical method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides.[4][5][6][7] This approach is favored for its relatively mild conditions, tolerance of various functional groups, and the ready availability of the starting formamides. The overall synthetic strategy is a two-step process starting from the commercially available 2-fluoroaniline.

-

Formylation of 2-Fluoroaniline: The initial step involves the conversion of 2-fluoroaniline to N-(2-fluorophenyl)formamide. This is a standard amide bond formation reaction.

-

Dehydration to this compound: The crucial step is the removal of a molecule of water from the formamide to generate the isocyanide functional group. Several dehydrating agents can accomplish this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) being a highly effective and commonly used system.[5][7]

Causality Behind Experimental Choices

-

Choice of Dehydrating Agent (POCl₃): Phosphorus oxychloride is a powerful dehydrating agent that readily activates the formamide oxygen, converting it into a good leaving group.[7] Its high reactivity allows for rapid reaction times, often at low temperatures, which can be advantageous for sensitive substrates. While other reagents like triphenylphosphine/iodine or Burgess reagent can also be used, POCl₃ is often chosen for its cost-effectiveness and high yields.[4][5]

-

Role of the Tertiary Amine Base (Triethylamine): A non-nucleophilic base, typically triethylamine or pyridine, is essential to neutralize the acidic byproducts generated during the reaction, such as hydrochloric acid. This prevents potential side reactions, including the acid-catalyzed decomposition of the isocyanide product.[6][7]

-

Solvent Selection: Anhydrous dichloromethane (CH₂Cl₂) is a common solvent for this reaction due to its inert nature and ability to dissolve the reactants. In some protocols, triethylamine itself can be used as the solvent.[7]

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound from 2-Fluoroaniline.

Detailed Experimental Protocols

Part 1: Synthesis of N-(2-Fluorophenyl)formamide

Materials:

-

2-Fluoroaniline

-

Formic acid (≥95%)

-

Acetic anhydride

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (1.0 equiv).

-

Add formic acid (1.2 equiv) to the flask.

-

Slowly add acetic anhydride (1.1 equiv) to the reaction mixture while stirring. An exotherm may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified N-(2-fluorophenyl)formamide under vacuum.

Part 2: Synthesis of this compound

Materials:

-

N-(2-Fluorophenyl)formamide

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add N-(2-fluorophenyl)formamide (1.0 equiv) and anhydrous dichloromethane.

-

Add triethylamine (3.0 equiv) to the solution and cool the flask to 0 °C in an ice bath.

-

With vigorous stirring, add phosphorus oxychloride (1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[7]

-

Monitor the reaction by TLC until the starting formamide is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a flask containing ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid evaporation of the product.[5]

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Quantitative Data Summary

| Parameter | Step 1: Formylation | Step 2: Dehydration |

| Starting Material | 2-Fluoroaniline | N-(2-Fluorophenyl)formamide |

| Key Reagents | Formic acid, Acetic anhydride | POCl₃, Triethylamine |

| Solvent | Toluene (optional) | Anhydrous CH₂Cl₂ |

| Temperature | Reflux | 0 °C to room temp. |

| Typical Reaction Time | 2-3 hours | < 1 hour[7] |

| Typical Yield | > 90% | 70-90%[5][7] |

| Purification | Recrystallization | Column Chromatography/Distillation |

Mechanism of Dehydration

The dehydration of the formamide to the isocyanide using phosphorus oxychloride proceeds through a well-established mechanism.

Caption: Mechanism of formamide dehydration using POCl₃.

-

The lone pair of electrons on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃, forming an activated O-phosphoryl intermediate.

-

A chloride ion is eliminated, and subsequent rearrangement leads to a Vilsmeier-like intermediate.

-

The triethylamine base then abstracts the proton from the nitrogen atom.

-

This is followed by the elimination of the dichlorophosphate group to yield the final this compound product.

Applications in Modern Synthesis: The Ugi Reaction

This compound is a valuable component in isocyanide-based multicomponent reactions (MCRs), most notably the Ugi reaction.[8][9] The Ugi four-component reaction (U-4CR) allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][10] The incorporation of the 2-fluorophenyl group can be used to synthesize libraries of novel, fluorinated peptide mimetics for drug discovery.[1]

Conclusion

While the original discovery of this compound may not be a landmark event in chemical history, its synthesis is readily achievable through well-established and reliable methods. The dehydration of N-(2-fluorophenyl)formamide using phosphorus oxychloride provides an efficient and high-yielding route to this versatile building block. Understanding the mechanistic principles behind this transformation allows for its confident application in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the unique properties of fluorine are highly sought after.

References

-

Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]

-

Walborsky, H. M., & Niznik, G. E. (1972). Synthesis of Isonitriles. The Journal of Organic Chemistry, 37(2), 187-191. [Link]

-

El-Faham, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6898. [Link]

-

Wikipedia. Ugi reaction. [Link]

-

de Andrade, J. C., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1673-1683. [Link]

-

Al-Tel, T. H. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(52), 31237-31268. [Link]

-

Kaur, N., & Kishore, D. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 19(12), 21256-21295. [Link]

-

Trose, M., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

-

Royal Society of Chemistry. Isocyanide chemistry enabled by continuous flow technology. [Link]

-

ResearchGate. Synthesis of 2‐substituted Phenyl Isocyanides. [Link]

-

Liu, R. Y., et al. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry, 17(4), 582-589. [Link]

-

ResearchGate. Scheme 2 Synthesis of isocyanides. [Link]

-

Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

-

ChemRxiv. Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link]

-

Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 967. [Link]

Sources

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2-Fluorophenylisocyanide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluorophenylisocyanide, a crucial reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (C₇H₄FNO) is an aromatic isocyanide that serves as a versatile building block in multicomponent reactions, most notably the Ugi reaction.[1][2][3] The isocyanide functional group is a key component in the synthesis of complex molecules, including peptidomimetics and heterocyclic scaffolds of pharmaceutical interest. The success of these syntheses is fundamentally dependent on the appropriate selection of a solvent system that can effectively dissolve all reactants, including this compound.

Poor solubility can lead to heterogeneous reaction mixtures, resulting in diminished reaction rates, lower yields, and difficulties in purification. Conversely, a well-chosen solvent ensures a homogeneous reaction environment, facilitating molecular interactions and promoting the desired chemical transformation. This guide will explore the factors governing the solubility of this compound and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO | [4] |

| Molar Mass | 137.11 g/mol | [4] |

| Appearance | Clear colorless to slightly brown liquid | [4] |

| Density | 1.222 g/mL at 25°C | [4] |

| Boiling Point | 56-58 °C | [4] |

| Polarity | Polar | Inferred from structure |

The presence of the electronegative fluorine atom and the polar isocyanide group (-N≡C) imparts a significant dipole moment to the molecule, rendering it polar. This polarity is a key determinant of its solubility in various organic solvents. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents.[5]

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Polar nature and potential for hydrogen bond acceptance. Commonly used in Ugi reactions.[1][6][7] |

| Ethanol | Polar Protic | High | Similar to methanol, its polarity and hydrogen bonding capability should facilitate dissolution.[1][6] |

| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity makes it an excellent solvent for polar molecules. A common solvent for Ugi reactions.[1] |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that should effectively solvate the polar this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can interact with the solute, but overall polarity is lower than DMF or acetonitrile. |

| Dichloromethane (DCM) | Halogenated | Moderate | Its ability to dissolve a wide range of organic compounds suggests moderate solubility. |

| Toluene | Nonpolar Aromatic | Low | The nonpolar nature of toluene is not well-suited to dissolve the polar this compound. |

| Hexane | Nonpolar Aliphatic | Very Low | Significant mismatch in polarity between the solvent and solute. |

| Water | Polar Protic | Very Low | Despite its polarity, the organic, aromatic nature of this compound likely limits its aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of reaching equilibrium saturation.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Protocol:

-

Materials and Equipment:

-

This compound

-

Selected organic solvent (high purity)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Preparation of Saturated Solution: To a series of vials, add a measured amount of the chosen organic solvent (e.g., 2 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid droplets after equilibration will confirm that an excess was used.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow any undissolved solute to settle. To ensure complete removal of undissolved material, centrifuge the vials at a high speed or filter the supernatant through a syringe filter.

-

Sample Preparation for Analysis: Carefully transfer a precise volume of the clear, saturated supernatant to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most liquids in organic solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. Polar solvents will generally be more effective at dissolving the polar this compound.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Diagram 2: Relationship Between Molecular Properties and Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound is sparse, a strong understanding of its physicochemical properties allows for reliable predictions of its behavior in various organic solvents. Its polar nature suggests high solubility in polar aprotic and protic solvents, which is consistent with its use in synthetic methodologies like the Ugi reaction. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining precise solubility values, which is essential for optimizing reaction conditions and ensuring the reproducibility of synthetic procedures.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.

- Wikipedia. (n.d.). Ugi reaction. Retrieved January 18, 2026.

- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved January 18, 2026.

- Chemed LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 18, 2026.

- ChemBK. (n.d.).

- ACS Publications. (2022).

- Alfa Chemistry. (n.d.). Ugi Reaction. Retrieved January 18, 2026.

- National Institutes of Health. (2020).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (n.d.). 2-Fluorophenylisocyanate | 16744-98-2. Retrieved January 18, 2026.

Sources

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of the Molecular Structure of 2-Fluorophenylisocyanide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of 2-fluorophenylisocyanide. As a molecule of interest in medicinal chemistry and materials science, a precise understanding of its three-dimensional geometry, electronic properties, and vibrational characteristics is paramount for predicting its behavior and designing novel derivatives. This document, intended for researchers, scientists, and drug development professionals, outlines a robust computational methodology employing Density Functional Theory (DFT), details the expected quantitative data in a structured format, and visualizes key workflows and molecular features. In the absence of direct experimental structural data for this compound, this guide establishes a benchmark theoretical approach, drawing parallels with structurally related molecules to ensure the validity of the proposed computational model.

Introduction: The Significance of Fluorinated Aryl Isocyanides

Aryl isocyanides are a versatile class of organic compounds, recognized for their utility as building blocks in multicomponent reactions and their role as ligands in organometallic chemistry. The introduction of a fluorine atom onto the phenyl ring, as in this compound, can profoundly influence the molecule's steric and electronic properties. Fluorine's high electronegativity and relatively small van der Waals radius can alter molecular conformation, dipole moment, and reactivity, making it a valuable substituent in the design of pharmacologically active agents and advanced materials[1]. A precise understanding of the molecular structure is the foundation upon which predictions of chemical reactivity, intermolecular interactions, and ultimately, biological activity are built[2].

Theoretical calculations, particularly those grounded in quantum mechanics, have become indispensable tools for elucidating molecular structures with a high degree of accuracy, especially when experimental data is scarce[3]. This guide presents a detailed protocol for the ab initio determination of the equilibrium geometry and vibrational frequencies of this compound.

Theoretical Methodology: A Validated Approach

The primary computational strategy for determining the structure of this compound is geometry optimization using Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for organic molecules.

Selection of Computational Level of Theory

The choice of the functional and basis set is critical for the reliability of DFT calculations. For fluorinated aromatic systems, the B3LYP functional has consistently provided excellent results in predicting molecular geometries and vibrational frequencies[4][5]. To ensure a robust description of the electronic structure, we will employ the 6-311++G(d,p) basis set . The inclusion of diffuse functions ('++') is important for accurately modeling the lone pairs of the fluorine and nitrogen atoms, while the polarization functions ('d,p') allow for greater flexibility in describing the shape of the electron density around the atoms[6].

Computational Workflow

The theoretical investigation follows a systematic and self-validating workflow, commencing with the generation of an initial molecular structure and culminating in a thorough analysis of the optimized geometry and its vibrational properties.

Figure 1: A schematic of the computational workflow for the theoretical structure determination of this compound.

Detailed Experimental and Computational Protocols

Initial Structure Generation

The initial three-dimensional coordinates of this compound (C7H4FN) can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw). The input can be from a 2D sketch or a SMILES string (C1=CC=C(C(=C1)F)N#[C-]).

Geometry Optimization

The initial structure serves as the starting point for the geometry optimization process using a quantum chemistry software package such as Gaussian or ORCA[7][8]. The optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible ground state energy[9]. Convergence criteria should be set to "tight" to ensure a high-quality final structure.

Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a crucial step for two reasons:

-

Verification of the Stationary Point: The calculation of the Hessian matrix (the second derivatives of the energy with respect to the nuclear coordinates) confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure[3].

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to predict the infrared (IR) and Raman spectra[10].

Data Extraction and Analysis

Key structural and electronic data are extracted from the output files of the quantum chemical calculations. This includes:

-

Final optimized Cartesian coordinates.

-

Bond lengths, bond angles, and dihedral angles.

-

Rotational constants.

-

Vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Electronic properties such as the dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Results and Discussion: Predicted Molecular Structure

Based on the proposed methodology and data from analogous molecules, we can predict the key structural features of this compound.

Conformational Analysis

A critical aspect of the structure is the orientation of the isocyanide group relative to the fluorine atom. A microwave spectroscopy study of the closely related 2-fluorophenylisocyanate (-NCO) revealed the exclusive presence of a planar cis conformer in the gas phase, where the isocyanate group is oriented towards the fluorine atom[11]. While the isocyanide (-NC) and isocyanate (-NCO) groups are electronically and sterically different, the stabilizing interaction between the electronegative fluorine and the functional group is likely to favor a similar planar cis conformation for this compound. The geometry optimization will definitively determine the lowest energy conformer.

Figure 2: The two likely planar conformers of this compound. Theoretical calculations will identify the more stable form.

Tabulated Structural Parameters

The following table summarizes the expected key structural parameters for the cis conformer of this compound, with comparative experimental values for fluorobenzene to benchmark the phenyl ring geometry[12].

| Parameter | Atom Connectivity | Calculated Value (Å or °) for this compound | Experimental Value (Å or °) for Fluorobenzene[12] |

| Bond Lengths (Å) | |||

| r(C-F) | C2-F | To be calculated | 1.354 |

| r(C-N) | C1-N | To be calculated | - |

| r(N≡C) | N-C(isocyanide) | To be calculated | - |

| r(C1-C2) | C1-C2 | To be calculated | 1.383 |

| r(C-C) | Phenyl Ring (average) | To be calculated | ~1.39 |

| **Bond Angles (°) ** | |||

| a(C-C-F) | C1-C2-F | To be calculated | - |

| a(C-C-N) | C2-C1-N | To be calculated | - |

| a(C-N≡C) | C1-N-C(isocyanide) | To be calculated | - |

| a(C-C-C) | Phenyl Ring (average) | To be calculated | ~120 |

| Dihedral Angles (°) | |||

| d(F-C2-C1-N) | F-C2-C1-N | Expected to be ~0° | - |

Predicted Vibrational Frequencies

The calculated vibrational frequencies will provide a theoretical infrared and Raman spectrum. Key vibrational modes to analyze include:

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(N≡C) | Isocyanide stretch | 2100 - 2150 |

| ν(C-F) | C-F stretch | 1150 - 1250[5] |

| Ring Modes | Phenyl ring C-C stretches | 1400 - 1600 |

| Ring Bending | Phenyl ring C-H out-of-plane bends | 700 - 900 |